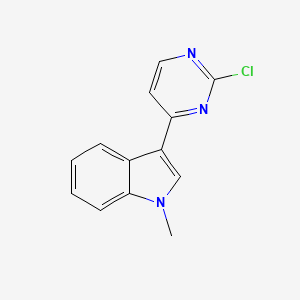

3-(2-ChloropyriMidin-4-yl)-1-methylindole

描述

The exact mass of the compound 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-(2-chloropyrimidin-4-yl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-17-8-10(9-4-2-3-5-12(9)17)11-6-7-15-13(14)16-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBWXYHPBMUNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032452-86-0 | |

| Record name | 1032452-86-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 3-(2-ChloropyriMidin-4-yl)-1-methylindole?

An In-Depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methylindole: Synthesis, Properties, and Application in Targeted Cancer Therapy

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic compounds are paramount to the development of novel therapeutic agents. Among these, this compound stands out as a pivotal intermediate, primarily recognized for its crucial role in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] This guide provides an in-depth technical overview of this compound, covering its chemical and physical properties, detailed synthesis methodologies with mechanistic insights, and its significant application in the field of oncology. The narrative is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale.

Compound Profile and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a 1-methylindole moiety attached to a 2-chloropyrimidine ring at the 4-position.[3] This unique structural arrangement of an electron-rich indole system and an electron-deficient, reactive chloropyrimidine ring underpins its utility as a versatile building block in pharmaceutical synthesis.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1032452-86-0 | [3][] |

| Molecular Formula | C₁₃H₁₀ClN₃ | [3][] |

| Molecular Weight | 243.69 g/mol | [3][] |

| IUPAC Name | This compound | [] |

| Appearance | Light yellow to white solid powder | [1][7] |

| Solubility | Soluble in organic solvents like DMSO and acetonitrile | [3] |

| Melting Point | ~201°C (with decomposition) | [4] |

| Storage | 2-8°C, in a refrigerator | [8][9] |

Synthesis of this compound: A Mechanistic Approach

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts-type arylation of 1-methylindole with 2,4-dichloropyrimidine. This reaction leverages the nucleophilic character of the indole ring and the electrophilic nature of the pyrimidine ring, activated by a Lewis acid catalyst.

The Underlying Chemistry: Friedel-Crafts Reaction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings.[8] In this specific synthesis, the reaction proceeds via an electrophilic aromatic substitution mechanism.[10]

Causality in Experimental Design:

-

Choice of Reactants: 1-methylindole is used as the nucleophile. The methylation at the N1 position prevents side reactions at the nitrogen and directs the substitution to the electron-rich C3 position. 2,4-dichloropyrimidine serves as the electrophile precursor. The two chlorine atoms withdraw electron density, making the pyrimidine ring susceptible to nucleophilic attack, but a Lewis acid is required to facilitate the reaction with the indole.

-

Role of the Lewis Acid Catalyst: A strong Lewis acid, such as ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃), is essential.[4][11] The Lewis acid coordinates to one of the nitrogen atoms of the pyrimidine ring, which significantly increases the electrophilicity of the pyrimidine carbon atoms, thereby activating the substrate for attack by the weakly nucleophilic indole ring.[1][12] This activation is critical for the reaction to proceed at a reasonable rate and yield.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature, designed to be a self-validating system through in-process controls.[11][13]

-

Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 40g of 2,4-dichloropyrimidine and 200mL of 1,2-dimethoxyethane (DME). Stir the mixture until the solid is completely dissolved.

-

Catalyst Addition: Cool the reaction mixture to 10-15°C using an ice bath. To this cooled solution, add 45g of anhydrous ferric chloride (FeCl₃) in portions, ensuring the temperature does not exceed 35°C. Stir for 15 minutes after each addition. Rationale: Portion-wise addition and temperature control are crucial to manage the exothermic nature of the Lewis acid complex formation and prevent unwanted side reactions.

-

Addition of 1-Methylindole: Slowly add 52.8g of 1-methylindole to the reaction mixture dropwise. Rationale: Slow addition maintains control over the reaction rate and temperature.

-

Reaction Progression: After the addition is complete, slowly heat the mixture to 50°C and maintain this temperature overnight with continuous stirring.

-

In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to 5-10°C. Slowly add a mixture of 300mL of methanol and water (1:2 v/v) dropwise. A viscous solid will precipitate.

-

Purification: Filter the precipitated solid and wash the filter cake twice with methanol. Dry the solid under reduced pressure at 50°C to obtain the final product. An 85% yield is typically expected.[11][13]

Application in Targeted Cancer Therapy: The Osimertinib Connection

The primary and most significant application of this compound is as a key starting material in the multi-step synthesis of Osimertinib (AZD9291).[1][2][14][15]

Osimertinib: A Third-Generation EGFR Inhibitor

Osimertinib is a highly selective, irreversible inhibitor of EGFR tyrosine kinase.[][11] It is specifically designed to target both the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC).[][9] By sparing wild-type EGFR, Osimertinib exhibits a more favorable side-effect profile compared to earlier-generation EGFR inhibitors.[16]

The EGFR Signaling Pathway and Mechanism of Action of Osimertinib

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[11] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth through downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[11]

Osimertinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling cascades, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[3]

Visualizing the EGFR Signaling Pathway and Osimertinib's Point of Intervention

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

Structure-Activity Relationship and Future Perspectives

The structure of this compound is intrinsically linked to its function as a precursor to potent kinase inhibitors. The 2-chloro substituent on the pyrimidine ring serves as a reactive handle for subsequent nucleophilic substitution reactions, which are crucial for building the final complex structure of Osimertinib. The 1-methylindole moiety contributes to the overall binding affinity of the final drug molecule within the kinase domain.

While its primary role is as an intermediate, the presence of both indole and pyrimidine scaffolds—common in many bioactive molecules—suggests that derivatives of this compound could be explored for other therapeutic applications.[5] Research into novel derivatives may yield compounds with unique pharmacological profiles, potentially targeting other kinases or biological pathways.[17]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and the enabling role of synthetic chemistry. Its well-defined synthesis, rooted in the principles of the Friedel-Crafts reaction, provides a reliable and scalable route to a critical component of a life-saving anti-cancer therapeutic. A thorough understanding of its properties, synthesis, and the biological context of its application is essential for professionals in the field of drug discovery and development. As research continues, the core structure of this compound may serve as a scaffold for the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) | 1032452-86-0 [evitachem.com]

- 5. innospk.com [innospk.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. byjus.com [byjus.com]

- 9. Osimertinib in untreated epidermal growth factor receptor (EGFR)-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methylindole (CAS 1032452-86-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-chloropyrimidin-4-yl)-1-methylindole, a key heterocyclic intermediate in modern pharmaceutical synthesis. We will delve into its chemical and physical properties, synthesis methodologies, spectral characterization, and its pivotal role in the development of targeted cancer therapies, alongside exploring its broader potential in medicinal chemistry.

Core Chemical Identity and Properties

This compound, with the CAS number 1032452-86-0, is a substituted indole derivative.[1] Its structure, featuring an indole nucleus linked to a chloropyrimidine moiety, makes it a versatile precursor in complex organic synthesis.[2] This compound is also known by other names such as 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole.[1]

The strategic fusion of the 1-methylindole and 2-chloropyrimidine creates a unique pharmacophore with optimized spatial geometry and electronic properties for kinase inhibition.[3] The indole and pyrimidine moieties are prevalent in many bioactive molecules, suggesting a broad range of potential applications.[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1032452-86-0 | [1][4] |

| Molecular Formula | C₁₃H₁₀ClN₃ | [1][4] |

| Molecular Weight | 243.69 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid | [1][2] |

| Melting Point | 201°C (decomposes) | [5] |

| Boiling Point (Predicted) | 486.3 ± 28.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [5][6] |

| Purity (HPLC) | ≥99.0% | [1][2] |

| XLogP3 | 2.9 | [4][5] |

| Topological Polar Surface Area | 30.7 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [7] |

| InChIKey | IIBWXYHPBMUNJP-UHFFFAOYSA-N | [8] |

| SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)Cl | [7] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process, with several methodologies developed to ensure high yield and purity. Below are detailed protocols for two common synthetic routes.

Method 1: Friedel-Crafts-type Reaction

This approach involves the direct coupling of 1-methylindole with 2,4-dichloropyrimidine using a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

Caption: Synthetic workflow for the Friedel-Crafts-type reaction.

Step-by-Step Protocol:

-

To a stirred solution of 2,4-dichloropyrimidine in a suitable solvent such as 1,2-dimethoxyethane (DME), add a Lewis acid like anhydrous ferric chloride (FeCl₃) in portions at a controlled temperature (e.g., 10-15°C).[9]

-

Continue stirring for a short period after the addition of the Lewis acid.

-

Slowly add 1-methylindole to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to a temperature ranging from 50°C to 80°C and stir overnight.[5][9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by the dropwise addition of a methanol/water mixture.

-

The precipitated solid product is collected by filtration, washed with methanol, and dried under reduced pressure to yield the final product.[10]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The use of FeCl₃ or AlCl₃ is crucial for activating the 2,4-dichloropyrimidine, making it more susceptible to electrophilic attack by the electron-rich indole ring.

-

Solvent: DME is a good choice as it is relatively inert under the reaction conditions and effectively dissolves the reactants.

-

Temperature Control: The initial cooling during the addition of the Lewis acid helps to control the exothermic reaction. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

Method 2: Methylation of 3-(2-chloropyrimidin-4-yl)-1H-indole

This alternative two-step synthesis involves first preparing the unmethylated indole derivative, followed by N-methylation.

Caption: Two-step synthesis via N-methylation.

Step-by-Step Protocol:

-

To a cooled (0°C) mixture of 3-(2-chloropyrimidin-4-yl)-1H-indole in a solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) in small portions.[10]

-

Stir the resulting mixture at 0°C for about 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Add a methylating agent, such as methyl iodide (CH₃I), and continue stirring at 0°C for a few hours.[10]

-

Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent like ethyl acetate (EtOAc).

-

Wash the organic layer with saturated NaHCO₃, water, and brine.

-

Concentrate the organic solution in vacuo and purify the crude product by flash column chromatography to obtain the desired compound.[10]

Causality Behind Experimental Choices:

-

Strong Base: NaH is a powerful base required to deprotonate the relatively non-acidic N-H of the indole.

-

Methylating Agent: Methyl iodide is a classic and effective reagent for Sₙ2 methylation reactions.

-

Aprotic Solvent: THF is an ideal solvent as it is aprotic and will not interfere with the strong base or the nucleophilic substitution reaction.

Spectral Analysis and Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

¹H NMR Spectroscopy:

A representative ¹H NMR spectrum in CDCl₃ shows the following key signals:

-

δ 8.45 (m, 2H): These signals correspond to the protons on the pyrimidine ring.

-

δ 8.35 (m, 1H): This multiplet is also associated with a proton on the pyrimidine ring.

-

δ 7.37–7.95 (m, 4H): This complex multiplet represents the four protons of the benzene ring of the indole moiety.

-

δ 3.89 (s, 3H): This sharp singlet is characteristic of the methyl group attached to the indole nitrogen.[5]

Mass Spectrometry:

Mass spectral analysis typically shows a molecular ion peak consistent with the compound's molecular weight.

-

MS (ESI) m/z: 244.1 [M+H]⁺, which corresponds to the protonated molecule.[5]

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Osimertinib (AZD9291).[1][11]

Pivotal Role in Osimertinib Synthesis

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC).[1] The precise structure of this compound is essential for constructing the complex molecular architecture of Osimertinib, ensuring its efficacy and safety.[1]

Caption: Role as a key intermediate in Osimertinib synthesis.

Broader Potential in Medicinal Chemistry

The indole and pyrimidine scaffolds are prevalent in a wide range of biologically active compounds.[1] Pyrimidine-containing indole derivatives have been reported to exhibit a variety of pharmacological activities, including:

The structural motifs within this compound make it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases.[1] For instance, research into other 2-pyrimidinylindole derivatives has shown potential for developing anti-obesity agents.[14]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

Recommended Handling Procedures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, well-ventilated place in a tightly closed container.[8]

-

Recommended storage is in a refrigerator under an inert atmosphere (nitrogen or argon) at 2-8°C.[6][8]

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical chemistry. Its primary role as a key intermediate in the synthesis of the life-saving cancer drug Osimertinib underscores its significance. Beyond this established application, the inherent biological potential of its pyrimidinyl-indole scaffold presents exciting opportunities for future drug discovery and development endeavors. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

- 1. innospk.com [innospk.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) | 1032452-86-0 [evitachem.com]

- 4. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 1032452-86-0 [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | 1032452-86-0 [sigmaaldrich.com]

- 9. This compound | 1032452-86-0 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound CAS 1032452-86-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. A review on biological importance of pyrimidine contains indole derivatives [wisdomlib.org]

- 13. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-ChloropyriMidin-4-yl)-1-methylindole structure and molecular weight

An In-Depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methylindole: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1032452-86-0), a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core structural and physicochemical properties, explore detailed and field-proven synthesis methodologies, and illuminate its critical role as a key intermediate in the development of targeted cancer therapies, most notably the third-generation EGFR inhibitor, Osimertinib. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction to a Key Pharmaceutical Intermediate

This compound is a specialized organic compound belonging to the family of nitrogen-containing heterocycles.[1] Its structure, which uniquely combines a 1-methylindole moiety with a reactive 2-chloropyrimidine ring, underpins its utility in pharmaceutical synthesis.[1] The primary driver for this compound's significance is its established role as a pivotal building block in the synthesis of Osimertinib (marketed as Tagrisso, AZD9291).[2][3][4] Osimertinib has revolutionized the treatment of non-small cell lung cancer (NSCLC) by effectively targeting specific epidermal growth factor receptor (EGFR) mutations that are resistant to earlier therapies.[2]

Beyond this specific application, the indole-pyrimidine scaffold is prevalent in a wide range of biologically active molecules, suggesting that this compound holds broader potential for the discovery and development of novel therapeutic agents, particularly kinase inhibitors.[1][2]

Physicochemical and Structural Characteristics

A precise understanding of the compound's properties is fundamental to its effective use in synthesis and research.

Chemical Structure

The molecule consists of a 1-methylindole ring system linked at its C3 position to the C4 position of a 2-chloropyrimidine ring.

Physicochemical Properties

The key properties of this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | This compound | [5] |

| CAS Number | 1032452-86-0 | [1][2][3][6][7] |

| Molecular Formula | C₁₃H₁₀ClN₃ | [1][3][5][6][7] |

| Molecular Weight | 243.69 g/mol | [1][3][5][6][7] |

| Appearance | Light yellow solid powder | [2][4] |

| Purity (Typical) | ≥99.0% (by HPLC) | [2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetonitrile) | [1] |

| Stability | Generally stable under ambient conditions; sensitive to strong acids/bases | [1] |

| Storage | 2-8°C, Refrigerator, under inert gas (Nitrogen or Argon) | [3][8] |

Synthesis Methodologies

The efficient and scalable synthesis of this intermediate is paramount for its application in pharmaceutical manufacturing. Several robust methods have been reported, with the choice often depending on starting material availability, scale, and safety considerations.

Protocol 1: Synthesis via Friedel-Crafts-type Alkylation

This is a widely employed method that directly couples the two heterocyclic systems.

-

Principle of the Method: This reaction proceeds via a Lewis acid-catalyzed electrophilic aromatic substitution. The Lewis acid, typically anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), coordinates with 2,4-dichloropyrimidine, increasing its electrophilicity.[6][7][9] The electron-rich 1-methylindole then acts as a nucleophile, attacking the C4 position of the activated pyrimidine ring. The C3 position of indole is the preferred site of electrophilic attack due to the stability of the resulting cationic intermediate.

-

Detailed Step-by-Step Protocol:

-

Preparation: To a 1L three-neck flask, add 2,4-dichloropyrimidine (40g) and 1,2-dimethoxyethane (DME, 200mL). Stir until all solids are dissolved.[6][7]

-

Catalyst Addition: Cool the reaction system to 10-15°C using an ice bath. Rapidly add anhydrous ferric chloride (FeCl₃, 45g) in batches, carefully controlling the addition rate to ensure the internal temperature does not exceed 35°C.[6][7] Stir the mixture for 15 minutes after the final addition.[7]

-

Reactant Addition: Slowly add 1-methylindole (52.8g) dropwise to the reaction mixture.[6][7]

-

Reaction: After the addition is complete, slowly heat the mixture to 50°C and maintain this temperature with stirring overnight.[6][7]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.[6][7]

-

Workup and Isolation: Cool the reaction mixture to 5-10°C. Slowly add a mixture of methanol and water (1:2 by volume, ~300mL) dropwise. A large amount of viscous solid will precipitate.[6]

-

Purification: Filter the precipitated solid and wash the filter cake twice with methanol.[6]

-

Drying: Dry the collected solid under reduced pressure at 50°C to yield the final product. A typical yield for this procedure is around 85%.[6]

-

Protocol 2: Synthesis via N-Methylation of Indole Precursor

This method is useful if the unmethylated analogue, 3-(2-chloropyrimidin-4-yl)-1H-indole, is readily available.

-

Principle of the Method: This is a classic N-alkylation reaction. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the nitrogen of the indole ring, forming a highly nucleophilic indolide anion. This anion then readily attacks an electrophilic methyl source, such as methyl iodide (CH₃I), in an Sₙ2 reaction to form the N-methylated product.

-

Detailed Step-by-Step Protocol:

-

Preparation: In a suitable flask, suspend 3-(2-chloropyrimidin-4-yl)-1H-indole (8.168g, 35.57 mmol) in anhydrous tetrahydrofuran (THF, 250mL) and cool the mixture to 0°C.[6]

-

Deprotonation: Add sodium hydride (NaH, 1.707g of a 40% dispersion in mineral oil, 42.68 mmol) in small portions to the cooled mixture. Stir the resulting mixture at 0°C for 30 minutes.[6]

-

Methylation: Add methyl iodide (CH₃I, 2.67mL, 42.68 mmol) to the reaction mixture and continue stirring at 0°C for an additional 3 hours.[6]

-

Quenching: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25mL).[6]

-

Extraction: Dilute the mixture with ethyl acetate (EtOAc, 100mL). Wash the organic solution sequentially with saturated NaHCO₃ (50mL), water (50mL), and saturated brine (50mL).[6]

-

Isolation: Concentrate the organic solution in vacuo to obtain the crude product, which can be further purified by recrystallization or chromatography.[6]

-

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom on the pyrimidine ring.

-

Mechanism of Utility: Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro substituent is highly activated towards nucleophilic attack. This is because the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction.[1] This reaction is the cornerstone of its use as an intermediate, allowing for the facile introduction of various nucleophiles (typically amines) to build more complex molecular architectures, as is done in the synthesis of Osimertinib.[1]

Applications in Drug Discovery and Development

The Critical Intermediate for Osimertinib (AZD9291)

The primary and most well-documented application of this compound is its role as an advanced intermediate in the manufacturing of Osimertinib.[2] In the synthesis of Osimertinib, the 2-chloro group of this compound is displaced by the amino group of a complex aniline derivative via the SₙAr mechanism described above. This precise and high-yielding coupling step is critical for constructing the final, complex drug molecule, ensuring the efficacy and safety required for clinical use.[2]

Broader Potential in Medicinal Chemistry

The indole and pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[2] The reactivity of this compound makes it an ideal starting point for creating libraries of novel compounds for drug discovery screening.[1][2] By reacting it with various amines, thiols, or other nucleophiles, researchers can rapidly generate diverse derivatives to explore structure-activity relationships (SAR) for new biological targets, including other protein kinases involved in cancer and inflammatory diseases.[1]

Safety and Handling

As with any active chemical reagent, proper handling is essential to ensure laboratory safety.

-

Hazard Identification (GHS Classification):

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles.[10]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid formation of dust. Use measures to prevent dust accumulation.[10]

-

Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

-

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the production of a life-saving oncological therapy. Its well-defined structure, reliable and scalable synthesis routes, and predictable chemical reactivity make it an invaluable asset for both industrial pharmaceutical manufacturing and exploratory drug discovery. The insights provided in this guide underscore the compound's importance and provide the technical foundation for its safe and effective application by researchers and scientists in the field.

References

- 1. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) | 1032452-86-0 [evitachem.com]

- 2. innospk.com [innospk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS 1032452-86-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 1032452-86-0 [chemicalbook.com]

- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. echemi.com [echemi.com]

- 10. capotchem.com [capotchem.com]

Mechanism of action of 3-(2-ChloropyriMidin-4-yl)-1-methylindole derivatives

An In-Depth Technical Guide to the Mechanism of Action of 3-(2-Chloropyrimidin-4-yl)-1-methylindole Derivatives

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of a diverse range of therapeutic agents. The this compound scaffold is a prominent example of such a structure.[1][2] Its significance is underscored by its crucial role as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has transformed the treatment of non-small cell lung cancer (NSCLC).[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mechanism of action of derivatives originating from this versatile scaffold, delving into their roles as both kinase inhibitors and anti-inflammatory agents.

Part 1: The Core Scaffold and its Role in Kinase Inhibition

The unique architecture of the this compound molecule, combining an indole moiety with a chloropyrimidine ring, provides a foundation for high-affinity interactions with the ATP-binding pockets of various kinases.[1][2] This section dissects the pharmacophoric features of this scaffold and examines its application in the context of a clinically successful kinase inhibitor.

The Pharmacophoric Features of the this compound Scaffold

The biological activity of this scaffold is not coincidental but rather a result of the synergistic interplay between its constituent parts. The indole ring system contributes to the molecule's aromatic properties and can engage in hydrophobic and π-stacking interactions within the kinase ATP-binding site.[1] The pyrimidine ring, a common feature in many kinase inhibitors, often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase.

A pivotal feature of this scaffold is the 2-chloro substituent on the pyrimidine ring. This chlorine atom acts as a leaving group, making the C2 position susceptible to nucleophilic substitution.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing medicinal chemists to readily introduce a wide array of functional groups and build extensive libraries of derivatives for structure-activity relationship (SAR) studies.

Case Study: Osimertinib (AZD9291) - A Third-Generation EGFR Inhibitor

The most notable application of the this compound scaffold is in the synthesis of Osimertinib.[2] Osimertinib is designed to selectively and irreversibly inhibit mutant forms of EGFR, including the T790M resistance mutation that often arises after treatment with earlier-generation EGFR inhibitors.

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active due to mutations in the EGFR gene, leading to uncontrolled cell growth. Osimertinib functions by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of EGFR, thereby blocking its kinase activity and downstream signaling.

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition by Osimertinib.

Caption: Simplified EGFR signaling pathway and inhibition by Osimertinib.

In the synthesis of Osimertinib, the this compound core is modified at the 2-position of the pyrimidine ring, where the chloro group is displaced by an aniline derivative. This transformation is a key step in creating the final, highly potent and selective inhibitor.

Part 2: Mechanism of Action of Derivatives in Anti-Inflammatory Applications

Beyond oncology, the versatility of the this compound scaffold has been leveraged to develop agents with potent anti-inflammatory properties. This involves targeting kinases that are integral to inflammatory signaling cascades.

Targeting Inflammatory Pathways

A study on the design and synthesis of 4-indole-2-arylaminopyrimidine derivatives has demonstrated their potential as anti-inflammatory agents for acute lung injury (ALI).[5] The rationale behind this approach is that various kinases play crucial roles in the production of pro-inflammatory cytokines and the recruitment of immune cells. By inhibiting these kinases, it is possible to mitigate the inflammatory response.

The derivatives in this study were synthesized by reacting this compound with various substituted anilines, showcasing the synthetic utility of the chloro-substituent.[5]

Structure-Activity Relationship (SAR) Studies

The aforementioned study revealed key SAR insights into the anti-inflammatory activity of these derivatives. The nature of the substituent on the aryl amino group at the 2-position of the pyrimidine ring was found to be a critical determinant of activity.

| Substitution on 4-position of phenyl ring | Relative Anti-inflammatory Activity | Key Finding |

| Diethylamino | Moderate | For open-chain aliphatic amines, activity increases with chain length. |

| Dibutylamino | High | The bulkier dibutylamino group conferred superior activity compared to the diethylamino group. |

| Cycloaliphatic amines | Varies | For cyclicaliphatic amino substituents, smaller rings resulted in better anti-inflammatory activity. |

Data synthesized from the findings presented in reference[5].

These findings suggest that both the size and nature of the substituent at this position are crucial for optimal interaction with the biological target, which, while not explicitly defined in the abstract, is likely a kinase involved in the inflammatory cascade.

Experimental Workflow for Assessing Anti-Inflammatory Activity

To evaluate the anti-inflammatory potential of these novel compounds, a multi-step experimental workflow is typically employed. This often begins with in vitro cell-based assays and can progress to in vivo models of inflammation. A common approach is to use lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (like RAW 264.7 cells) or in an animal model of ALI. The efficacy of the compounds is then assessed by measuring the levels of key inflammatory mediators.

Caption: A typical experimental workflow for evaluating anti-inflammatory agents.

Part 3: Experimental Protocols and Data Interpretation

The development of derivatives from the this compound scaffold relies on robust synthetic and analytical methodologies. This section provides an overview of a general synthetic procedure and a standard protocol for assessing the kinase inhibitory activity of the resulting compounds.

General Synthesis of Derivatives

The synthesis of this compound itself can be achieved through a Friedel-Crafts-type reaction between N-methylindole and 2,4-dichloropyrimidine, often catalyzed by a Lewis acid like anhydrous ferric chloride (FeCl3).[3][6]

Step-by-step general procedure for derivatization:

-

Dissolution: Dissolve this compound (1.0 equivalent) and the desired nucleophile (e.g., a substituted aniline, 1.0-1.2 equivalents) in a suitable solvent such as 1,4-dioxane or isopropanol.[5]

-

Acid Catalysis: Add an acid catalyst, for instance, 4-methylbenzenesulfonic acid hydrate (p-TsOH), to facilitate the reaction.[5]

-

Heating: Heat the reaction mixture to reflux (e.g., 105 °C) for a period of 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).[5][6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, an aqueous work-up followed by extraction with an organic solvent may be necessary.

-

Purification: Purify the crude product using techniques such as recrystallization or column chromatography to obtain the final derivative with high purity.

Kinase Inhibition Assays

To determine the potency of the synthesized derivatives as kinase inhibitors, in vitro enzymatic assays are essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method to measure kinase activity.

Step-by-step methodology for ADP-Glo™ Kinase Assay:

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, the substrate (a peptide or protein specific to the kinase), ATP, and the test compound at various concentrations. Include a "no inhibitor" control and a "no kinase" background control.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert ADP to ATP. The newly synthesized ATP is then used by the luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its inherent pharmacophoric features make it an ideal starting point for the development of potent kinase inhibitors, as exemplified by its role in the creation of Osimertinib. Furthermore, the synthetic tractability afforded by the 2-chloro substituent has enabled the exploration of this scaffold in other therapeutic areas, leading to the discovery of derivatives with significant anti-inflammatory properties. The continued investigation of this versatile core structure holds immense promise for the development of novel therapeutics targeting a range of diseases driven by aberrant kinase activity.

References

- 1. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) | 1032452-86-0 [evitachem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 1032452-86-0 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

The Multifaceted Biological Activities of Indole-Pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Foreword

The fusion of indole and pyrimidine rings has given rise to a privileged scaffold in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the diverse therapeutic potential of indole-pyrimidine derivatives. Moving beyond a mere catalog of activities, we will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental methodologies that are crucial for researchers, scientists, and drug development professionals. Our focus is on providing not just information, but actionable insights to propel the design and development of next-generation therapeutics based on this versatile chemical architecture.

The Indole-Pyrimidine Scaffold: A Union of Pharmacophoric Significance

The indole nucleus, a ubiquitous motif in natural products and pharmaceuticals, is well-regarded for its ability to participate in crucial biological interactions, including hydrogen bonding and π-π stacking.[1] Similarly, the pyrimidine ring is a cornerstone of nucleic acids and a core component of numerous FDA-approved drugs, recognized for its role in a myriad of biological processes.[2][3] The hybridization of these two pharmacophores into a single molecular entity creates a unique chemical space, unlocking a diverse range of biological activities that have been extensively explored in recent years.[1] This strategic combination often leads to compounds with enhanced potency and selectivity for various therapeutic targets.

Anticancer Activity: A Dominant Therapeutic Application

The most extensively investigated biological activity of indole-pyrimidine compounds is their potential as anticancer agents.[2][4] These derivatives have demonstrated efficacy against a wide array of cancer cell lines, operating through multiple mechanisms of action.

Mechanism of Action: Targeting Key Oncogenic Pathways

A significant number of indole-pyrimidine compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several indole-pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The indole-pyrimidine scaffold can effectively occupy the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling cascades that promote cell proliferation and survival.[2][5] One study reported an indolyl-pyrimidine hybrid, compound 4g , as a potent EGFR inhibitor with an IC50 value of 0.25 µM, comparable to the standard drug erlotinib.[2]

-

Tubulin Polymerization Inhibition: Another well-established anticancer mechanism for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6] For instance, a series of indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties were found to inhibit tubulin polymerization, with compound 15 showing 42% inhibition at a 10 µM concentration.[6]

-

Other Kinase Inhibition: Beyond EGFR, indole-pyrimidine derivatives have been investigated as inhibitors of other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] For example, some derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2.[4]

The following diagram illustrates a simplified workflow for the initial screening of anticancer activity of novel indole-pyrimidine compounds.

Caption: Workflow for Anticancer Evaluation of Indole-Pyrimidine Compounds.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the indole-pyrimidine scaffold have provided valuable insights into the determinants of anticancer activity. For instance, in a study of indolyl-pyrimidine hybrids, the nature of the substituent on the phenyl ring significantly influenced cytotoxic activity, with electron-withdrawing and lipophilic groups like dichloro substitution enhancing potency.[2] The order of activity was found to be: (3,4-(Cl)2 > F > Cl > H > CH3 > OCH3 > OH > N(CH3)2).[2]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected indole-pyrimidine derivatives against various cancer cell lines.

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 4g | MCF-7 (Breast) | 5.1 | [2] |

| HepG2 (Liver) | 5.02 | [2] | |

| HCT-116 (Colon) | 6.6 | [2] | |

| 15 | MCF-7 (Breast) | 0.29 | [6] |

| HeLa (Cervical) | 4.04 | [6] | |

| HCT116 (Colon) | 9.48 | [6] | |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [10] |

| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | [10] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, and there is a growing interest in developing novel anti-inflammatory agents.[11] Indole-pyrimidine hybrids have emerged as promising candidates in this therapeutic area.[11][12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines and enzymes. A study on 4-indole-2-arylaminopyrimidine derivatives demonstrated their ability to inhibit the expression of interleukin-6 (IL-6) and interleukin-8 (IL-8).[14] Furthermore, compound 6h from this series was found to inhibit the phosphorylation of p38 and ERK in the MAPK signaling pathway, a critical pathway in the inflammatory response.[14]

The diagram below illustrates the inhibitory effect of a representative indole-pyrimidine compound on the MAPK signaling pathway.

Caption: Inhibition of the MAPK Signaling Pathway by Indole-Pyrimidine Compounds.

In Vivo Efficacy

The anti-inflammatory potential of these compounds has also been demonstrated in vivo. In a mouse model of acute lung injury (ALI), administration of compound 6h (20 mg/kg) significantly reduced the infiltration of inflammatory cells into lung tissue, thereby protecting the lung tissue and ameliorating the effects of ALI.[14]

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Indole-pyrimidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[15]

A study on a series of N-substituted pyrido[2,3-d]pyrimidines and related tricyclic derivatives revealed potent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.48 to 3.91 µg/mL.[15] Notably, the tricyclic derivatives demonstrated enhanced efficacy, suggesting that increased structural rigidity and complexity can be beneficial for antibacterial action.[15]

Other Emerging Biological Activities

The therapeutic potential of indole-pyrimidine compounds extends beyond the aforementioned areas. Research is ongoing to explore their utility in treating:

-

Viral Diseases: Certain indole and pyrimidine derivatives have been investigated for their antiviral properties.[16][17][18]

-

Neurodegenerative Disorders: The indole nucleus is a common feature in compounds designed to target pathways involved in neurodegeneration, and pyrimidine derivatives are also being explored for conditions like Alzheimer's disease.[19][20][21]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide a standardized protocol for evaluating the in vitro anticancer activity of novel indole-pyrimidine compounds.

Protocol: In Vitro Antiproliferative MTT Assay

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7, HeLa, HCT116) in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test indole-pyrimidine compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Conclusion and Future Directions

The indole-pyrimidine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with demonstrated potential across multiple therapeutic areas, most notably in oncology, inflammation, and infectious diseases. The continued exploration of this chemical space, guided by a deeper understanding of SAR and mechanistic principles, holds significant promise for the discovery of novel and effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel biological targets for this promising class of molecules. The integration of computational modeling and experimental biology will be crucial in accelerating the translation of these findings from the laboratory to the clinic.

References

- 1. irjmets.com [irjmets.com]

- 2. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2647634A1 - Indole-pyrimidine derivatives and their therapeutic uses - Google Patents [patents.google.com]

- 10. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids | Faculty of Science [b.aun.edu.eg]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]

- 19. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-ChloropyriMidin-4-yl)-1-methylindole safety and hazards

An In-depth Technical Guide to the Safety and Hazards of 3-(2-Chloropyrimidin-4-yl)-1-methylindole

Authored by a Senior Application Scientist

Introduction: A Critical Intermediate with a Corresponding Need for Caution

This compound, identified by CAS number 1032452-86-0, is a pivotal chemical intermediate in contemporary pharmaceutical synthesis.[1] Its primary and most notable application is in the manufacturing of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has significantly advanced the treatment of non-small cell lung cancer.[1] The compound is typically a light yellow solid powder with a high purity of 99.0% or greater.[1][2]

While the utility of this molecule is undisputed, its chemical structure—incorporating a reactive chloropyrimidine moiety—necessitates a thorough understanding of its safety and hazard profile.[3] The presence of halogenated heterocyclic systems often correlates with potential biological activity and reactivity that demand stringent handling protocols. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It provides a comprehensive, technically grounded overview of its hazards, outlines field-proven protocols for safe handling and storage, and details robust emergency procedures. The causality behind each recommendation is explained to foster a deep-seated culture of safety and to ensure the integrity of both personnel and research outcomes.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized framework for understanding the hazards associated with this compound. The compound is classified as a hazardous substance, and its primary risks are acute toxicity if ingested and irritation to the skin, eyes, and respiratory system.[4][5]

GHS Classification Summary

The hazard profile, as aggregated from multiple suppliers and regulatory notifications, is summarized below.[4][6][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated data from ECHA C&L Inventory notifications and supplier Safety Data Sheets (SDS).[4][5][6][7]

Interpretation of Hazards

-

H302 - Harmful if swallowed: This classification indicates that accidental ingestion of a relatively small quantity of the substance can cause significant toxic effects. The primary risk in a laboratory setting is through contamination of hands, food, or drink.

-

H315 - Causes skin irritation: Direct contact with the solid powder or solutions can lead to local redness, inflammation, and discomfort.[4][5] Prolonged or repeated exposure may exacerbate this effect. The causality lies in the compound's ability to disrupt the normal barrier function of the epidermis.

-

H319 - Causes serious eye irritation: This is a more severe hazard than skin irritation.[4][5] Accidental contact with the eyes can cause significant pain, redness, and watering, with the potential for temporary vision impairment if not addressed immediately and correctly. The fine, dusty nature of the powder increases the risk of airborne exposure to the eyes.

-

H335 - May cause respiratory irritation: Inhalation of the dust is a primary route of exposure, particularly when handling the solid material.[4][5][8] It can cause irritation to the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.

Caption: GHS Pictogram and Signal Word.

Toxicological Profile: Acknowledging Data Gaps

While the GHS classification provides a clear picture of the acute hazards, it is crucial to acknowledge that the toxicological properties of this compound have not been exhaustively investigated.[8]

-

Acute Effects: The immediate effects are well-documented through the GHS classifications: oral toxicity and irritation to the skin, eyes, and respiratory tract.[7]

-

Chronic & Long-Term Effects: There is a notable lack of data regarding long-term or repeated exposure. Specifically, information on carcinogenicity, mutagenicity, and reproductive toxicity is not available.[8] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

Expert Insight: The absence of data does not imply absence of hazard. For novel or specialized intermediates like this, a conservative approach is mandatory. All handling procedures should be designed to minimize exposure to the lowest reasonably achievable level, treating the compound as potentially hazardous with unknown long-term effects.

Safe Handling and Storage Protocols

A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment, and rigorous standard operating procedures.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of the solid powder and its solutions must be performed in a well-ventilated area.[5] A certified chemical fume hood is the standard and required engineering control to prevent inhalation of dust or vapors.[9]

-

Designated Areas: Operations involving this compound should be restricted to a designated area within the laboratory to prevent cross-contamination.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE must be worn at all times when handling the compound.[6][7]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8] Dispose of contaminated gloves immediately after use.[8]

-

Lab Coat: A lab coat or other protective clothing is required. Ensure it is clean and buttoned.

-

-

Respiratory Protection:

-

For standard handling in a fume hood, respiratory protection is not typically required.

-

If engineering controls fail or for large-scale operations where dust generation is unavoidable, a respirator is necessary. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[8] All respirator use must comply with a formal respiratory protection program.

-

Caption: PPE Selection Workflow based on Task.

Standard Operating Procedures (SOPs) for Handling

Protocol 1: Weighing and Transferring the Solid Compound

-

Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Decontaminate the work surface.

-

Weighing: Place an analytical balance inside the fume hood if possible. If not, use a weigh boat and tare the balance. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

-

Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. Use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete, quantitative transfer.

-

Cleanup: Immediately clean any minor spills on the balance or work surface with a damp cloth. Dispose of all contaminated materials (weigh boat, gloves, wipes) in a designated, sealed waste container.[10]

-

Final Step: Wash hands thoroughly with soap and water after removing gloves.[5]

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidental exposure.

| Parameter | Recommendation | Rationale |

| Temperature | Cool; 4°C or Refrigerator[11] | Minimizes degradation of the reactive chloropyrimidine moiety. |

| Atmosphere | Dry, inert gas if possible | Prevents hydrolysis from atmospheric moisture. |

| Container | Tightly closed, clearly labeled container[5][6][7] | Prevents release of dust and protects from contaminants. |

| Location | Store in a well-ventilated, locked-up area[5][6][7] | Ensures security and prevents unauthorized access. |

-

Incompatible Materials: While specific incompatibility data is limited, as a general principle for chlorinated heterocyclic compounds, store away from strong oxidizing agents and strong acids.[10]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Spill Response

-

Evacuate: Immediately evacuate personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

-

PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material (e.g., diatomite, universal binders).[5]

-

Cleanup: Carefully sweep or scoop the contained material into a suitable, closed container for disposal.[8] Do not use methods that create dust (e.g., dry sweeping).

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[5]

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[5]

Caption: Spill Response Decision Tree.

First Aid Measures

The following actions should be taken immediately upon exposure. Medical attention should always be sought. Show the Safety Data Sheet to the attending physician.[8]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Consult a physician immediately.[5][6][8] |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation persists.[5][7][8] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[5][7][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[5][7][8] |

Disposal and Decontamination

-

Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6] Containers should be kept closed and properly labeled for disposal.[8] Adhere strictly to all federal, state, and local environmental regulations.[10]

-

Decontamination: All glassware and equipment should be thoroughly rinsed with a suitable solvent, which is then collected as hazardous waste. Following the solvent rinse, equipment should be washed with soap and water.

Conclusion

This compound is an indispensable tool in modern medicinal chemistry, but its utility is matched by its potential hazards. A comprehensive understanding of its GHS classification—harmful if swallowed, a skin and eye irritant, and a respiratory irritant—is the foundation of safe laboratory practice. By implementing robust engineering controls, mandating the consistent and correct use of personal protective equipment, and adhering to detailed handling and emergency protocols, researchers can mitigate the risks associated with this compound. The existing gaps in long-term toxicological data reinforce the need for a cautious and diligent approach. Ultimately, a proactive and informed safety culture is the most critical tool for ensuring both scientific progress and the well-being of the professionals who make it possible.

References

- 1. innospk.com [innospk.com]

- 2. This compound CAS 1032452-86-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) | 1032452-86-0 [evitachem.com]

- 4. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. capotchem.com [capotchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemscene.com [chemscene.com]

Role of 3-(2-ChloropyriMidin-4-yl)-1-methylindole in medicinal chemistry

An In-Depth Technical Guide to the Role of 3-(2-Chloropyrimidin-4-yl)-1-methylindole in Medicinal Chemistry

Abstract

The confluence of the indole and pyrimidine ring systems has given rise to a plethora of biologically active molecules, establishing the combination as a privileged scaffold in modern drug discovery. Within this class, This compound (CAS: 1032452-86-0) has emerged as a cornerstone intermediate and a versatile core structure, particularly in the development of targeted therapies.[1][2] This technical guide provides an in-depth analysis of its synthesis, chemical properties, and pivotal role in medicinal chemistry. We will dissect its function as a critical building block for third-generation kinase inhibitors, most notably Osimertinib, and explore its broader utility in the design of novel therapeutic agents.[1][3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of this high-value chemical entity.

Core Compound Analysis: Chemical Identity and Significance

This compound is a heterocyclic compound featuring a 1-methylindole moiety attached to a 2-chloropyrimidine ring at the C4 position.[1] Its strategic importance is rooted in the synergistic combination of these two pharmacophorically significant rings and the reactive nature of the chloro-substituent.

| Property | Value | Reference |

| CAS Number | 1032452-86-0 | [1] |

| Molecular Formula | C₁₃H₁₀ClN₃ | [1][5] |

| Molecular Weight | 243.69 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid powder | [1][6] |

| Purity (Typical) | ≥99.0% (HPLC) | [1] |

| Melting Point | 199–200 °C | [7] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [6] |

The indole nucleus is a ubiquitous feature in natural products and pharmaceuticals, known for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[8][9] The pyrimidine ring is a key component of nucleobases and a well-established "hinge-binding" motif in kinase inhibitors.[10] The chlorine atom at the C2 position of the pyrimidine is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the lynchpin of its utility, allowing for the facile introduction of various amine-containing side chains to build out complex molecular architectures and modulate biological activity.

Synthesis Methodologies: A Comparative Overview

The efficient and scalable synthesis of this compound is critical for its application in drug development. Several routes have been established, each with distinct advantages regarding yield, safety, and operational simplicity.

Route A: Lewis Acid-Catalyzed Friedel-Crafts Acylation

This is a widely employed, high-yield method involving the direct coupling of 1-methylindole and 2,4-dichloropyrimidine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[5][7][11] The reaction proceeds via electrophilic substitution at the electron-rich C3 position of the indole ring.

-

Reaction Setup: Charge a suitable reaction vessel with 2,4-dichloropyrimidine (1.0 equiv) and a solvent such as 1,2-dimethoxyethane (DME).

-

Catalyst Addition: Cool the solution to 10-15°C and add anhydrous ferric chloride (FeCl₃) (1.1 - 1.2 equiv) in portions, ensuring the internal temperature does not exceed 35°C. Stir for 15 minutes after each addition.

-

Substrate Addition: Slowly add 1-methylindole (1.0 - 1.1 equiv) dropwise to the reaction mixture.

-

Reaction Progression: Gently warm the mixture to 50°C and maintain stirring overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the mixture to 5-10°C. Quench the reaction by the slow, dropwise addition of a methanol/water mixture (1:2 v/v), which will precipitate the product as a solid.

-

Purification: Collect the solid product by filtration, wash the filter cake with methanol, and dry under reduced pressure at 50°C to yield the final product. Yields are typically high, often around 85%.[5]

Route B: N-Methylation of an Indole Precursor

This two-step approach first involves the synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole, followed by methylation of the indole nitrogen.

-

Step 1: Synthesis of 3-(2-chloropyrimidin-4-yl)-1H-indole. This intermediate is typically prepared by reacting indole with a Grignard reagent like methylmagnesium bromide to deprotonate the indole nitrogen, followed by reaction with 2,4-dichloropyrimidine.[12]

-

Step 2: N-Methylation. The resulting 1H-indole intermediate is then methylated. The historical method uses a strong base like sodium hydride (NaH) and a toxic alkylating agent such as methyl iodide (CH₃I).[5][11] This method raises significant safety and environmental concerns due to the genotoxic nature of iodomethane.[13]

Route C: Catalytic Reductive Methylation

Reflecting a modern emphasis on green and safe chemistry, this method provides a superior alternative to traditional N-methylation.[2] It utilizes the 3-(2-chloropyrimidin-4-yl)-1H-indole intermediate, formaldehyde as the methyl source, and a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[11][13]

-

Safety: Avoids the use of highly toxic and volatile reagents like methyl iodide.[13]

-